Ethyl 6-hydroxynicotinate
Overview
Description
Ethyl 6-hydroxynicotinate is an organic compound with the molecular formula C8H9NO3. It is a derivative of nicotinic acid, specifically an ester formed by the reaction of 6-hydroxynicotinic acid with ethanol. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Scientific Research Applications
Ethyl 6-hydroxynicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 6-hydroxynicotinate, also known as 6-Hydroxynicotinic Acid Ethyl Ester , primarily targets the enzyme 6-Hydroxynicotinate 3-Monooxygenase (NicC) . This enzyme is a Group A FAD-dependent monooxygenase involved in the degradation of nicotinic acid by aerobic bacteria .
Mode of Action
This compound interacts with its target, NicC, to undergo a decarboxylative hydroxylation reaction . This interaction involves a multistep process that includes 6-HNA binding, NADH binding and FAD reduction, and O2 binding with C4a-adduct formation, substrate hydroxylation, and FAD regeneration . The binding of 6-HNA is a two-step process that substantially increases the affinity of NicC for NADH and enables the formation of a charge-transfer-complex intermediate to enhance the rate of flavin reduction .
Biochemical Pathways
The action of this compound affects the biochemical pathway of nicotinic acid degradation . This degradation pathway, also known as the VPP pathway, involves the hydroxylation of metabolites in the pyridine ring or modification in the side chain with active groups . These modified metabolites can be used as precursors for the synthesis of important compounds in the pharmaceutical and agricultural industries .
Pharmacokinetics
The compound has a molecular weight of 167162 and a density of 1214g/cm3 . It has a boiling point of 347.5°C at 760 mmHg and a flash point of 164°C . These properties may influence its absorption, distribution, metabolism, and excretion in the body, thereby affecting its bioavailability.
Result of Action
The action of this compound results in the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP) with concomitant oxidation of NADH . This process influences NAD biosynthesis and impacts the Bvg phase transition responses in Bordetella BvgAS-mediated virulence gene regulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of aerobic bacteria is crucial for the degradation of nicotinic acid . Additionally, the oxidation of nicotine provides metabolites, reducing power (electrons), and energy (ATP) for anabolism . .
Biochemical Analysis
Biochemical Properties
Ethyl 6-hydroxynicotinate is involved in the degradation pathway of nicotinic acid in certain bacteria . It interacts with enzymes such as 6-hydroxynicotinate 3-monooxygenase , which catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine . This reaction is a part of the aerobic nicotinate degradation pathway .
Cellular Effects
Its parent compound, nicotinic acid, has complex physiological effects on humans, causing people to get addicted to tobacco and develop various smoking-related diseases . It is also an environmental concern when considering the smoke and the waste accumulation during tobacco consumption and manufacturing .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme 6-hydroxynicotinate 3-monooxygenase . This enzyme uses NADH in preference to NADPH as an electron donor . The reaction catalyzed by this enzyme is a part of the aerobic nicotinate degradation pathway .
Metabolic Pathways
This compound is involved in the aerobic nicotinate degradation pathway . This pathway is characterized by the conversion of nicotinic acid to 6-hydroxynicotinic acid, a reaction catalyzed by molybdenum cofactor-containing nicotinate hydroxylase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-hydroxynicotinate can be synthesized through the esterification of 6-hydroxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture at elevated temperatures (95-100°C) for an extended period (18 hours) to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The product is then purified through techniques such as extraction, drying, and crystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted nicotinates .
Comparison with Similar Compounds
Ethyl 6-hydroxynicotinate can be compared with other similar compounds, such as:
6-Hydroxynicotinic Acid: The parent compound, which lacks the ethyl ester group, making it less lipophilic and potentially less bioavailable.
Ethyl Nicotinate: Another ester derivative of nicotinic acid, but without the hydroxyl group at the 6-position, which may alter its reactivity and biological activity.
Uniqueness: this compound’s unique combination of the hydroxyl group and ethyl ester makes it particularly versatile in chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
IUPAC Name |
ethyl 6-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-7(10)9-5-6/h3-5H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNSXKLGLKOLQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304342 | |
Record name | Ethyl 6-hydroxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18617-50-0 | |
Record name | 18617-50-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 6-hydroxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.